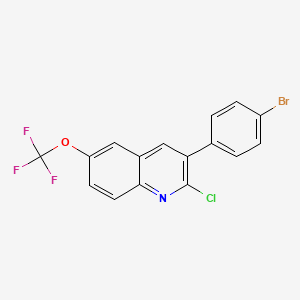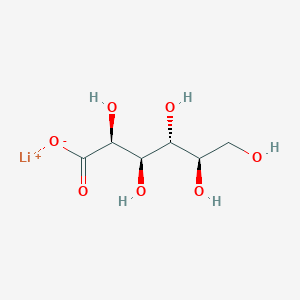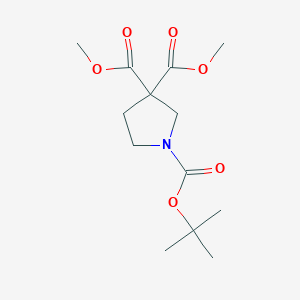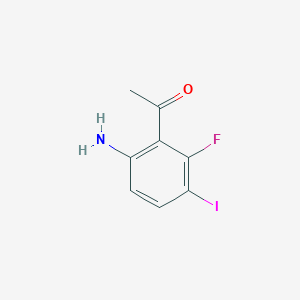
1-(6-Amino-2-fluoro-3-iodophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Amino-2-fluoro-3-iodophenyl)ethan-1-one is an organic compound with the molecular formula C8H7FINO It is characterized by the presence of amino, fluoro, and iodo substituents on a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-2-fluoro-3-iodophenyl)ethan-1-one typically involves multi-step organic reactions. One common method involves the iodination of a fluorinated phenyl ethanone derivative, followed by the introduction of an amino group. The reaction conditions often include the use of iodine and a suitable oxidizing agent in an acidic medium to achieve iodination. The amino group can be introduced through nucleophilic substitution reactions using amines under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
1-(6-Amino-2-fluoro-3-iodophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluoro and iodo groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted phenyl ethanone derivatives depending on the nucleophile used
Scientific Research Applications
1-(6-Amino-2-fluoro-3-iodophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-viral activities.
Mechanism of Action
The mechanism of action of 1-(6-Amino-2-fluoro-3-iodophenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and iodo groups can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Amino-3-fluoro-5-iodophenyl)ethanone
- 1-(2-Iodophenyl)ethanone
- 1-(4-Iodophenyl)ethanone
Uniqueness
1-(6-Amino-2-fluoro-3-iodophenyl)ethan-1-one is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both fluoro and iodo groups on the phenyl ring provides a distinct electronic environment, making it a valuable compound for studying halogen bonding and other non-covalent interactions .
Properties
Molecular Formula |
C8H7FINO |
|---|---|
Molecular Weight |
279.05 g/mol |
IUPAC Name |
1-(6-amino-2-fluoro-3-iodophenyl)ethanone |
InChI |
InChI=1S/C8H7FINO/c1-4(12)7-6(11)3-2-5(10)8(7)9/h2-3H,11H2,1H3 |
InChI Key |
HWYHDFDYFVYMQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1F)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[d]oxazole-2,4-dicarbaldehyde](/img/structure/B12864302.png)
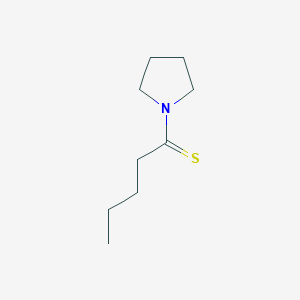




![(4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12864328.png)
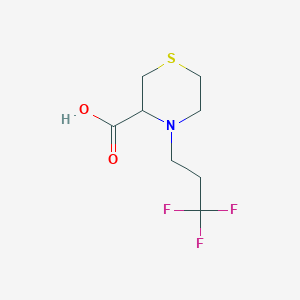
![N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12864349.png)
